REACTION_CXSMILES
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[Cl:1][CH2:2][CH2:3][CH2:4][N:5]=[C:6]=[O:7].[N:8]1[CH:13]=[CH:12][CH:11]=[C:10]([NH2:14])[CH:9]=1.C(OCC)(=O)C>C1(C)C=CC=CC=1>[Cl:1][CH2:2][CH2:3][CH2:4][NH:5][C:6]([NH:14][C:10]1[CH:9]=[N:8][CH:13]=[CH:12][CH:11]=1)=[O:7]
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Name
|
|
Quantity
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1.897 g
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Type
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reactant
|
Smiles
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ClCCCN=C=O
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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N1=CC(=CC=C1)N
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
|
Type
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FILTRATION
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Details
|
The reaction mixture was filtered
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Type
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WASH
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Details
|
washed with toluene
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Type
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CUSTOM
|
Details
|
dried under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
ClCCCNC(=O)NC=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.1 g | |
YIELD: PERCENTYIELD | 95.45% | |
YIELD: CALCULATEDPERCENTYIELD | 92.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |